![molecular formula C17H18F3N3O2 B1206748 N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)
N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide is a member of methoxybenzenes.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, including similar compounds to the one , have been synthesized and used to form coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, which could have potential applications in the field of biochemistry and pharmaceuticals (Chkirate et al., 2019).
Pharmacological Potential and Toxicity Assessment : Similar heterocyclic compounds have been evaluated computationally and pharmacologically for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests potential applications in drug discovery and medicinal chemistry (Faheem, 2018).
Herbicidal Activity : Some pyrazole derivatives demonstrate high bioactivity as herbicides. This indicates potential applications in agriculture for weed control and management (Zhou et al., 2010).
Anticancer Activity : Certain derivatives have shown anticancer activity, particularly against certain cancer cell lines. This highlights their potential use in cancer research and treatment development (Al-Sanea et al., 2020).
Anti-Inflammatory Activity : Some N-(3-chloro-4-flurophenyl) derivatives have been synthesized and found to exhibit anti-inflammatory activity, indicating potential use in pharmaceutical formulations for inflammatory conditions (Sunder & Maleraju, 2013).
Antimycobacterial Agents : Novel pyrazolo-triazole hybrids have been synthesized and evaluated for antimycobacterial activity. This suggests their potential application in developing treatments for mycobacterial infections (Emmadi et al., 2015).
Flavouring Substance Evaluation : Certain pyrazole-acetamide derivatives have been assessed for safety as flavouring substances, potentially applicable in the food industry (Younes et al., 2018).
properties
Product Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
---|---|
Molecular Formula |
C17H18F3N3O2 |
Molecular Weight |
353.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C17H18F3N3O2/c1-25-12-7-5-11(6-8-12)9-21-15(24)10-23-14-4-2-3-13(14)16(22-23)17(18,19)20/h5-8H,2-4,9-10H2,1H3,(H,21,24) |
InChI Key |
MZSMOOKBLTVFCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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